molecular formula C20H24N2O2S B2866341 N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide CAS No. 881441-49-2

N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide

Cat. No.: B2866341
CAS No.: 881441-49-2
M. Wt: 356.48
InChI Key: XZVJDXOYSNRSQB-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide” is a chemical compound with the molecular formula C20H24N2O2S . It is related to the compound “N-(6-methoxybenzo[d]thiazol-2-yl)acetamide”, which has the molecular formula C10H10N2O2S .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized by the EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid .


Molecular Structure Analysis

The molecular structure of “N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide” can be analyzed based on its molecular formula C20H24N2O2S . It is related to “N-(6-methoxybenzo[d]thiazol-2-yl)acetamide”, which has the molecular formula C10H10N2O2S .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide” can be inferred from its molecular formula C20H24N2O2S . It is related to “N-(6-methoxybenzo[d]thiazol-2-yl)acetamide”, which has a molecular weight of 222.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Chemistry

N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide and its derivatives are extensively used in synthetic chemistry. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves reactions with cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid, showcasing the compound's role in creating new classes of pseudopeptidic [1,2,4]triazines (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Biological Activity

These compounds are also pivotal in medicinal chemistry, particularly in antimicrobial activity. The synthesis of novel arylazothiazole disperse dyes containing selenium, for example, demonstrates their significant efficiency in antimicrobial and antitumor activities, highlighting their potential in pharmaceutical applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Catalysis and Material Science

In catalysis and material science, derivatives of N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide have been explored. For instance, triazolylidenes, a subclass of N-heterocyclic carbene ligands for transition metals, have shown major implications in catalysis. Their applications range from bond-forming and redox reactions to photophysical and biochemical domains, indicating their versatility in material science (Donnelly, Petronilho, & Albrecht, 2013).

Future Directions

The future directions for research on “N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide” could include further investigation into its potential biological activities, based on the activities observed for related compounds .

Biochemical Analysis

Biochemical Properties

N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA gyrase subunit B of Staphylococcus aureus, suggesting potential antimicrobial properties . Additionally, docking studies have indicated interactions with superoxide dismutase 1 enzyme, which may contribute to its antioxidant activity . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide exhibits various effects on different cell types and cellular processes. It has been evaluated for its anticancer properties, showing promising activity against a panel of human tumor cell lines . The compound influences cell signaling pathways, gene expression, and cellular metabolism, potentially leading to apoptosis in cancer cells. Its impact on cellular metabolism includes modulation of oxidative stress and inhibition of key enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as DNA gyrase and superoxide dismutase, leading to enzyme inhibition or activation . These binding interactions result in changes in gene expression and cellular responses. The compound’s structure allows it to form strong intermolecular hydrogen bonds, further stabilizing its interactions with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged activity . Degradation products may also form over time, potentially altering its biochemical properties and cellular effects.

Dosage Effects in Animal Models

The effects of N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, toxic or adverse effects may occur, including potential irritation and inflammation . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence cellular energy production, biosynthesis, and degradation processes. Understanding its involvement in metabolic pathways is essential for elucidating its overall biochemical impact.

Transport and Distribution

The transport and distribution of N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall efficacy and function.

Subcellular Localization

N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within specific cellular environments. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)tricyclo[4.3.1.13,8]undecane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-24-15-4-5-16-17(8-15)25-19(21-16)22-18(23)20-9-12-2-3-13(10-20)7-14(6-12)11-20/h4-5,8,12-14H,2-3,6-7,9-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVJDXOYSNRSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CCC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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